molecular formula C22H20F3N5O2S B11523735 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide

Cat. No.: B11523735
M. Wt: 475.5 g/mol
InChI Key: ZOIUNRVHCUNGNC-UHFFFAOYSA-N
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Description

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common approach is the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, and various alkylating agents. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various alkylated derivatives .

Scientific Research Applications

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide stands out due to its unique combination of the triazinoindole core with the trifluoromethoxyphenyl and butanamide groups. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H20F3N5O2S

Molecular Weight

475.5 g/mol

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide

InChI

InChI=1S/C22H20F3N5O2S/c1-3-17(20(31)26-13-9-11-14(12-10-13)32-22(23,24)25)33-21-27-19-18(28-29-21)15-7-5-6-8-16(15)30(19)4-2/h5-12,17H,3-4H2,1-2H3,(H,26,31)

InChI Key

ZOIUNRVHCUNGNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2

Origin of Product

United States

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